molecular formula C16H16N2O3S B2394536 methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448067-11-5

methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2394536
CAS No.: 1448067-11-5
M. Wt: 316.38
InChI Key: XEFRDMFPGXCSJU-UHFFFAOYSA-N
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Description

Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic heterocyclic compound featuring a dihydroisoquinoline core modified with a methyl ester at position 2 and a thiophene-3-carboxamido substituent at position 5. This compound is structurally related to pharmacologically active isoquinoline derivatives, which are often explored for their receptor-binding or enzyme-inhibitory activities .

Properties

IUPAC Name

methyl 7-(thiophene-3-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-21-16(20)18-6-4-11-2-3-14(8-13(11)9-18)17-15(19)12-5-7-22-10-12/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFRDMFPGXCSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Group Reduction

A common strategy involves catalytic hydrogenation of 7-nitro-3,4-dihydroisoquinoline-2-carboxylic acid derivatives. For example, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes hydrogenation over Pd/C in ethanol to yield the 7-amino analogue, which is subsequently deprotected and esterified.

Reaction Conditions :

  • Catalyst: 10% Pd/C
  • Solvent: Ethanol
  • Pressure: 1 atm H₂
  • Yield: 85–90%

Direct Amination

Alternative routes employ nucleophilic aromatic substitution (SNAr) on halogenated precursors. For instance, 7-bromo-3,4-dihydroisoquinoline-2-carboxylic acid methyl ester reacts with ammonia in DMF at 120°C to afford the 7-amino derivative.

Optimization Insight :

  • Temperature: 120°C
  • Solvent: DMF
  • Yield: 60–70%

Amide Coupling with Thiophene-3-Carboxylic Acid

The 7-amino intermediate undergoes coupling with thiophene-3-carboxylic acid using activating agents such as HATU or EDC/HOBt.

HATU-Mediated Coupling

Adapting methods from, the amine (1.0 equiv) reacts with thiophene-3-carboxylic acid (1.2 equiv) in DMF using HATU (1.5 equiv) and DIPEA (3.0 equiv) at room temperature for 16 hours.

Typical Procedure :

  • Combine 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (2.04 mmol), thiophene-3-carboxylic acid (2.45 mmol), HATU (3.06 mmol), and DIPEA (6.12 mmol) in DMF (15 mL).
  • Stir at 25°C for 16 h.
  • Purify via silica gel chromatography (hexanes/EtOAc 70:30).

Yield : 75–89%

EDC/HOBt-Mediated Coupling

A slower but cost-effective alternative uses EDC/HOBt in dichloromethane (DCM).

Procedure :

  • Dissolve the amine (6.45 mmol) and thiophene-3-carboxylic acid (7.1 mmol) in DCM.
  • Add EDC (7.74 mmol), HOBt (7.74 mmol), and triethylamine (12.9 mmol).
  • Stir for 9 days at 25°C.

Yield : 24%

Esterification Methods

The methyl ester at position 2 is introduced via acid-catalyzed esterification of the corresponding carboxylic acid.

Sulfuric Acid-Mediated Esterification

Adapted from, the carboxylic acid (0.053 mol) is refluxed in methanol with H₂SO₄ (4.3 mL) for 3 hours.

Key Data :

  • Solvent: Methanol
  • Catalyst: H₂SO₄
  • Temperature: Reflux
  • Yield: 90%

Optimization and Comparative Analysis

Coupling Agent Efficiency

Agent Solvent Time (h) Yield (%)
HATU/DIPEA DMF 16 89
EDC/HOBt DCM 216 24

HATU offers superior efficiency but higher cost, while EDC/HOBt suits small-scale syntheses.

Esterification Conditions

Acid Temperature Yield (%)
H₂SO₄ Reflux 90
HCl (gas) 0°C 65

Sulfuric acid in methanol proves optimal for methyl ester formation.

Analytical Characterization

Spectroscopic Data

  • IR (CHCl₃) : 1740 cm⁻¹ (C═O, ester), 1650 cm⁻¹ (C═O, amide).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, thiophene), 3.72 (s, 3H, OCH₃), 2.90–3.10 (m, 4H, CH₂).

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The thiophene ring is particularly reactive and can participate in electrophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and nickel or palladium catalysts for coupling reactions . Reaction conditions often involve refluxing in dry solvents such as methanol or toluene .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate. For example, it has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. The compound's mechanism of action may involve:

  • Interaction with Enzymes : The thiophene ring can interact with specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : By influencing key signaling pathways, it can induce apoptosis in cancer cells.

In vitro studies have shown that derivatives of this compound exhibit IC50 values (the concentration required to inhibit cell growth by 50%) in low micromolar ranges against human cancer cell lines such as HCT-116 and MCF-7 .

Material Science Applications

Beyond its biological applications, this compound is also explored in material science. Its unique electronic properties make it suitable for:

  • Organic Electronics : Due to its ability to form π-stacking interactions, it can be utilized in organic semiconductors.
  • Sensors : The compound's reactivity allows it to be employed in sensor technology for detecting various chemical species.

Mechanism of Action

The mechanism of action of methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity . The isoquinoline moiety can also participate in binding interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include tert-butyl-substituted dihydroisoquinoline carboxylates with diverse 7-position substituents (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name 7-Position Substituent Ester Group Key Properties
Target Compound Thiophene-3-carboxamido Methyl Amide H-bonding, moderate lipophilicity
tert-Butyl 7-(2-methoxyphenyl)-... (7a) 2-Methoxyphenyl tert-Butyl Increased lipophilicity, electron-donating OMe
tert-Butyl 7-(2-hydroxyphenyl)-... (7b) 2-Hydroxyphenyl tert-Butyl H-bond donor, higher polarity
tert-Butyl 7-(trifluoromethyl)-... (BD170940) Trifluoromethyl tert-Butyl Electron-withdrawing CF₃, high lipophilicity
tert-Butyl 7-(isoindolin-2-ylmethyl)-... (7z) Isoindolin-2-ylmethyl tert-Butyl Bulky substituent, steric hindrance

Key Observations :

  • Trifluoromethyl (BD170940) increases metabolic stability but reduces polarity . Hydroxyphenyl (7b) introduces polarity but may limit membrane permeability .

Comparison with Analogues :

  • tert-Butyl Derivatives (7a–7e) : Synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic esters) or alkylation, with yields ranging from 53% to 96% . Microwave conditions improved efficiency in some cases .
  • Trifluoromethyl Derivative (BD170940) : Prepared via halogen exchange or direct trifluoromethylation, with purity >95% .
  • Hydroxy-Substituted Analogues (PI-17968–PI-17971) : Synthesized via hydroxylation or demethylation, achieving >97% purity .

Physicochemical Properties

Target Compound :

  • Solubility: Likely moderate in DMSO or methanol due to the methyl ester and amide.
  • NMR : Expected deshielding of aromatic protons near the thiophene (δ 7.5–8.5 ppm) and amide NH (δ ~8.6 ppm), comparable to analogues in .

Analogues :

  • tert-Butyl Esters : Higher lipophilicity (logP ~3–4) vs. methyl ester (logP ~2–3).
  • 7-Trifluoromethyl (BD170940) : ¹⁹F NMR signal at δ -60 to -65 ppm .
  • Hydroxy Derivatives : Lower melting points (e.g., 174–178°C for ’s ethyl ester) due to H-bonding .

Biological Activity

Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 3,4-dihydroisoquinoline derivatives, which are known for their diverse biological activities. The presence of the thiophene ring in conjunction with the isoquinoline moiety enhances its chemical reactivity and potential therapeutic applications.

Anticancer Properties

Research has indicated that derivatives of 3,4-dihydroisoquinoline exhibit significant anticancer activity. For instance, a study exploring various carboxamide derivatives showed that modifications to the isoquinoline structure could lead to enhanced inhibitory effects against cancer cell lines. The lead compound from this study demonstrated superior pharmacokinetic properties compared to existing drugs like Olaparib, a known PARP inhibitor .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
OlaparibPARP Inhibitor0.5
Other Dihydroisoquinoline DerivativesVarious (e.g., antibacterial)TBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiophene derivatives have shown promising results against various bacterial strains. For example, studies on related compounds have reported effective inhibition against Gram-positive bacteria, suggesting that this compound could possess similar properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that isoquinoline derivatives can trigger programmed cell death in cancer cells.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Case Study 1 : A derivative demonstrated significant tumor reduction in xenograft models when administered at specific dosages over a defined period.
  • Case Study 2 : Another study highlighted the compound's ability to enhance the effects of existing chemotherapy agents, suggesting a potential role as an adjuvant treatment.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling thiophene-3-carboxylic acid derivatives (e.g., activated esters or acid chlorides) with a 7-amino-substituted dihydroisoquinoline core using coupling agents like HATU or EDCI in anhydrous DMF or dichloromethane .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for their ability to stabilize intermediates and enhance reaction efficiency .
  • Temperature control : Reactions are often conducted at room temperature or mild heating (40–60°C) to avoid decomposition of sensitive functional groups .

Q. Example Protocol :

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